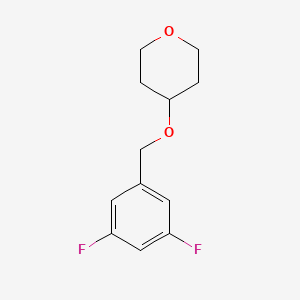

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4-[(3,5-difluorophenyl)methoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c13-10-5-9(6-11(14)7-10)8-16-12-1-3-15-4-2-12/h5-7,12H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEKFHBNXYGQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 3,5-Difluorobenzyl Halides

The most direct method involves an SN2 reaction between tetrahydropyran-4-ol and 3,5-difluorobenzyl bromide or chloride.

Procedure:

-

Substrate Preparation : Tetrahydropyran-4-ol (1.0 eq) is dissolved in anhydrous DMF or THF under inert atmosphere.

-

Base Activation : Addition of NaH (2.0 eq) generates the alkoxide intermediate.

-

Electrophilic Coupling : 3,5-Difluorobenzyl bromide (1.2 eq) is added dropwise at 0°C, followed by stirring at 60–80°C for 12–24 hours.

-

Workup : Quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography.

Data Table:

Key Findings :

Mitsunobu Reaction for Etherification

The Mitsunobu reaction is employed for stereospecific ether synthesis, particularly useful for sterically hindered substrates.

Procedure:

-

Reactants : Tetrahydropyran-4-ol (1.0 eq), 3,5-difluorobenzyl alcohol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

-

Reaction : Stirred at 25°C for 6–12 hours under nitrogen.

-

Purification : Column chromatography (hexane/ethyl acetate).

Data Table:

Key Findings :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A modular approach involves synthesizing a propargyl-tethered tetrahydropyran and reacting it with a 3,5-difluorobenzyl azide.

Procedure:

-

Propargyl Intermediate : Tetrahydropyran-4-ol is converted to 4-propargyloxy-tetrahydro-2H-pyran via Mitsunobu or SN2 methods.

-

Azide Preparation : 3,5-Difluorobenzyl azide synthesized from benzyl bromide and NaN₃.

-

Click Reaction : CuI (10 mol%), sodium ascorbate, in THF/H₂O (2:1) at 25°C for 2 hours.

Data Table:

Key Findings :

Reductive Alkylation via Benzyl Ethers

A two-step protocol involving reductive amination followed by etherification.

Procedure:

-

Reductive Amination : Tetrahydro-2H-pyran-4-amine reacted with 3,5-difluorobenzaldehyde (1.2 eq) and NaBH₃CN in MeOH.

-

Etherification : Intermediate amine alkylated with benzyl bromide under basic conditions.

Data Table:

Key Findings :

-

NaBH₃CN provides superior selectivity for imine reduction.

-

Alkylation efficiency depends on base strength and solvent polarity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple setup, low cost | Requires activated alkyl halides | 60–75 |

| Mitsunobu Reaction | Stereospecific, broad substrate scope | High reagent cost, phosphine byproducts | 75–85 |

| CuAAC | Modular, high regioselectivity | Requires azide handling, Cu removal | 85–90 |

| Reductive Alkylation | Flexibility in amine functionalization | Multi-step, moderate yields | 65–75 |

Scalability and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone

- Structure: Features a tetrahydro-2H-pyran fused to a pyridazinone ring with chlorine substituents.

- Key Differences: The chlorine atoms increase electron-withdrawing effects compared to fluorine, altering reactivity in nucleophilic substitutions. The pyridazinone core introduces hydrogen-bonding capabilities, unlike the ether-linked benzyl group in the target compound.

- Applications : Used in agrochemical research due to its heterocyclic reactivity .

(b) Dapagliflozin Related Compound A

- Structure : Contains a bromo-substituted benzyl group and multiple hydroxyls on the tetrahydropyran ring.

- Key Differences :

- The bromine and ethoxybenzyl groups increase molecular weight (453.32 g/mol) and steric bulk compared to the lighter 3,5-difluorobenzyl group (target compound: ~284.28 g/mol).

- Hydroxyl groups enhance water solubility but reduce membrane permeability relative to the lipophilic fluorine substituents .

(c) Carbohydrate Derivatives with Tetrahydro-2H-Pyran

- Example : (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol.

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Property | 4-((3,5-Difluorobenzyl)oxy)tetrahydro-2H-pyran | 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone | Dapagliflozin Related Compound A |

|---|---|---|---|

| Molecular Weight (g/mol) | ~284.28 | 260.11 | 453.32 |

| LogP | ~2.5 (estimated) | ~1.8 | ~1.2 |

| Key Substituents | 3,5-Difluorobenzyl, ether | Chlorine, pyridazinone | Bromo, ethoxybenzyl, hydroxyls |

| Bioavailability | High (lipophilic) | Moderate | Low (polar) |

| Applications | Kinase inhibitor intermediates | Agrochemical precursors | SGLT2 inhibitor impurities |

Notes:

Biological Activity

The compound 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran is characterized by a tetrahydropyran ring substituted with a difluorobenzyl ether. This structural feature may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Research indicates that derivatives of tetrahydropyran compounds can act as inhibitors for various receptors and enzymes, including:

- ALK5 (Activin-like kinase 5) : Inhibition of ALK5 has been linked to the regulation of fibrotic diseases and cancer progression. Studies have shown that tetrahydropyran derivatives can effectively inhibit ALK5 autophosphorylation, which is crucial for their antitumor efficacy .

- MurB Enzyme : Some tetrahydropyran derivatives have demonstrated potential as MurB inhibitors, which are significant for developing anti-tuberculosis agents .

In Vitro Studies

In vitro assays have demonstrated that 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran exhibits significant biological activity:

- ALK5 Inhibition : A study reported that certain tetrahydropyran derivatives exhibited IC50 values as low as 25 nM against ALK5, indicating potent inhibitory effects .

- Antimicrobial Activity : The compound's derivatives have been screened against various bacterial strains, showing promising results in inhibiting growth .

In Vivo Studies

In vivo studies further corroborate the potential of this compound:

- Tumor Growth Inhibition : Administration of specific tetrahydropyran derivatives in animal models resulted in significant tumor growth inhibition without noticeable toxicity. For instance, a derivative was shown to reduce tumor size in CT26 xenograft models following oral administration .

Case Studies

Several case studies highlight the effectiveness of 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran and its derivatives:

- Cancer Treatment : A case study involving a derivative demonstrated a marked reduction in tumor size in a xenograft model, supporting its potential as an anticancer agent .

- Antibacterial Activity : Another study focused on the antimicrobial properties of related compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing their versatility as therapeutic agents .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (nM) | Model | Outcome |

|---|---|---|---|---|

| ALK5 Inhibition | ALK5 | 25 | NIH3T3 Cell Line | Significant inhibition |

| Antimicrobial | Various Bacteria | Varies | In Vitro | Effective growth inhibition |

| Tumor Growth Inhibition | CT26 Xenograft Model | N/A | In Vivo | Significant tumor size reduction |

Q & A

Q. What are the key methodologies for synthesizing 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Diastereoselective catalysis : Copper(II)–bisphosphine catalysts (e.g., L3) enable stereochemical control in tetrahydro-2H-pyran derivatives. Reaction parameters like solvent polarity, temperature (e.g., reflux in THF), and stoichiometry of reagents (e.g., 3,5-dimethylhex-5-en-1-ol) critically influence yield and stereoselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Monitoring via TLC and confirmation with NMR (δ 1.2–5.0 ppm for pyran protons) and MS (EI/CI modes for molecular ion peaks) ensures purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

- 1H/13C NMR : Key signals include the benzyl ether protons (δ ~4.5–5.0 ppm, coupling with fluorine) and pyran ring protons (δ ~3.5–4.5 ppm). Fluorine substituents on the benzyl group split signals due to ¹⁹F-¹H coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks). Fragmentation patterns (e.g., loss of the benzyloxy group) corroborate substituent positions .

- X-ray Crystallography : For absolute stereochemistry, single-crystal X-ray analysis is definitive, though this requires high-purity samples .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

- GHS Classification : Based on similar tetrahydropyran derivatives, expect acute toxicity (Category 4), skin/eye irritation, and organ toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous solutions unless decontamination protocols are followed .

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of this compound be controlled, and what analytical tools resolve stereochemical ambiguities?

Answer:

- Catalyst Design : Chiral bisphosphine ligands (e.g., L3 in ) induce axial chirality in the pyran ring. Reaction temperature (lower temps favor kinetic control) and solvent polarity (aprotic solvents enhance selectivity) are critical .

- NOE Experiments : Nuclear Overhauser Effect (NOE) NMR analyses identify spatial proximity of protons (e.g., between the benzyl group and pyran ring), resolving stereoisomers .

- Computational Modeling : DFT calculations predict transition-state energies to rationalize selectivity trends (e.g., steric hindrance from 3,5-difluorobenzyl substituents) .

Q. What strategies are effective for evaluating the pharmacological potential of this compound, particularly in anticancer research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.